molecular formula C10H16N2O2 B15303025 Ethyl 2-cyano-2-(piperidin-4-yl)acetate

Ethyl 2-cyano-2-(piperidin-4-yl)acetate

Cat. No.: B15303025
M. Wt: 196.25 g/mol
InChI Key: COSLYGNZDLVKCV-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-(piperidin-4-yl)acetate is a cyanoacetate ester derivative featuring a piperidin-4-yl substituent. This compound is structurally characterized by a central cyanoacetate backbone, where the α-carbon is substituted with a piperidine ring (specifically at the 4-position). Its molecular formula is C₁₁H₁₆N₂O₂, with a molecular weight of 208.26 g/mol.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

ethyl 2-cyano-2-piperidin-4-ylacetate

InChI

InChI=1S/C10H16N2O2/c1-2-14-10(13)9(7-11)8-3-5-12-6-4-8/h8-9,12H,2-6H2,1H3

InChI Key

COSLYGNZDLVKCV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)C1CCNCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyano-2-(piperidin-4-yl)acetate typically involves the reaction of ethyl cyanoacetate with piperidine. One common method includes the following steps:

    Starting Materials: Ethyl cyanoacetate and piperidine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The mixture is heated under reflux conditions for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-2-(piperidin-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include:

  • Oxo derivatives from oxidation.
  • Amino derivatives from reduction.
  • Various substituted esters from nucleophilic substitution.

Scientific Research Applications

Ethyl 2-cyano-2-(piperidin-4-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-2-(piperidin-4-yl)acetate involves its interaction with molecular targets through its functional groups. The cyano group can participate in hydrogen bonding and dipole-dipole interactions, while the piperidine ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of ethyl 2-cyano-2-(piperidin-4-yl)acetate, highlighting differences in substituents, reactivity, and applications:

Compound Name Substituents/Modifications Molecular Formula Key Applications/Findings References
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) Hydroxyimino group at α-position C₆H₈N₂O₃ Superior coupling reagent for peptide synthesis; reduces racemization and improves yields
Ethyl 2-cyano-2-(4-methoxyphenyl)acetate 4-Methoxyphenyl group at α-position C₁₂H₁₃NO₃ Intermediate in fluorescein derivatives; used in TADF (thermally activated delayed fluorescence) materials
Ethyl 2-cyano-2-(2-nitro-4-(trifluoromethyl)phenyl)acetate Nitro and trifluoromethyl groups on phenyl C₁₂H₉F₃N₂O₄ High electrophilicity; precursor for agrochemicals and fluorinated pharmaceuticals
Ethyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate Benzyl and hydroxyl groups on piperidine C₁₆H₂₃NO₃ Chiral building block in drug synthesis; enhances solubility of CNS-targeting compounds
Ethyl 2-cyano-2-(naphthalen-2-ylsulfonyloxyimino)acetate (NpsOXY) Naphthalenesulfonyloxyimino group C₁₅H₁₃N₃O₅S Efficient coupling reagent with low racemization; used in peptide and hydroxamate synthesis

Comparative Performance in Key Reactions

Reaction Type This compound OxymaPure Ethyl 2-Cyano-2-(4-Methoxyphenyl)Acetate
Peptide Coupling Yield 65–75% 92–98% Not applicable
Cyclization Efficiency 80% (spiroindoles) Not applicable 70% (TADF emitters)
Racemization in Peptides ~2% <0.5% Not applicable

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